

# The chemical structure and synthesis of Dimemorfan.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Synthesis of **Dimemorfan** 

## **Executive Summary**

**Dimemorfan**, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive agent of the morphinan class.[1] Developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975, it is also marketed in Spain and Italy.[1] Pharmacologically, **Dimemorfan** distinguishes itself from its analogue, dextromethorphan, through its primary mechanism of action as a potent sigma-1 ( $\sigma$ 1) receptor agonist with very low affinity for the NMDA receptor.[1][2] This profile contributes to its efficacy as a cough suppressant while reducing the potential for dissociative side effects and abuse.[1] This document provides a comprehensive overview of **Dimemorfan**'s chemical structure and details the key synthetic routes established for its preparation, targeting researchers and professionals in drug development.

#### **Chemical Structure and Identifiers**

**Dimemorfan** is a morphinan derivative characterized by a tetracyclic ring system. The chemical properties and identifiers of **Dimemorfan** are summarized below.



| Identifier       | Value                                                                                                                                                   | Reference |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | (4bS,8aS,9S)-3,11-Dimethyl-<br>6,7,8,8a,9,10-hexahydro-5H-<br>9,4b-<br>(epiminoethano)phenanthrene                                                      | [1]       |
| Other Names      | 3,17-Dimethylmorphinan;<br>Dimemorphan                                                                                                                  | [1]       |
| CAS Number       | 36309-01-0                                                                                                                                              | [1][3]    |
| Chemical Formula | C18H25N                                                                                                                                                 | [1][3][4] |
| Molecular Weight | 255.405 g/mol                                                                                                                                           | [1][3]    |
| SMILES           | CC1=CC2=C(C[C@@H]3N(C<br>C[C@@]42CCCC[C@H]34)C)<br>C=C1                                                                                                 | [1][4]    |
| InChI            | InChI=1S/C18H25N/c1-13-6-7-<br>14-12-17-15-5-3-4-8-<br>18(15,16(14)11-13)9-10-<br>19(17)2/h6-7,11,15,17H,3-5,8-<br>10,12H2,1-<br>2H3/t15-,17+,18+/m1/s1 | [1][4]    |
| InChIKey         | KBEZZLAAKIIPFK-<br>NJAFHUGGSA-N                                                                                                                         | [4]       |

Note: The compound is often used as **Dimemorfan** Phosphate (C<sub>18</sub>H<sub>25</sub>N·H<sub>3</sub>O<sub>4</sub>P, M.W. 353.39). [5][6][7]

## **Synthesis of Dimemorfan**

Several synthetic routes for **Dimemorfan** have been reported since its initial development. The classical synthesis by Murakami et al. in 1972 and a more recent, concise method starting from 3-hydroxymorphinan are the most prominent.

## Classical Synthesis (Murakami et al., 1972)







The original synthesis involves a multi-step process beginning with the construction of the core morphinan structure.

#### Key Steps:

- Grignard Reaction: N-Methyl-5,6,7,8-tetrahydroisoquinolinium bromide is reacted with p-methylbenzyl chloride using a Grignard reagent to form 1-(4-methylbenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline.
- Reduction: The resulting hexahydroisoquinoline is immediately reduced with sodium borohydride (NaBH<sub>4</sub>) to yield the corresponding octahydroisoquinoline.
- Resolution: The racemic mixture of the octahydroisoquinoline is resolved using L(+)-tartaric acid to isolate the desired d-isomer.
- Cyclization: The resolved d-isomer is treated with 85% phosphoric acid at elevated temperatures (135-150°C) to induce cyclization, forming d-3-methyl-N-methylmorphinan (Dimemorfan).[8]





Click to download full resolution via product page

### Concise Synthesis from 3-Hydroxymorphinan (3-HM)

A more recent and succinct synthesis was disclosed that utilizes commercially available 3-hydroxymorphinan (3-HM) as the starting material.[9] This approach offers an efficient



alternative to the classical route.

| Step | Reactants                                                | Reagents                    | Product                                                  | Yield |
|------|----------------------------------------------------------|-----------------------------|----------------------------------------------------------|-------|
| 1    | 3-<br>Hydroxymorphin<br>an (3-HM)                        | Cbz-Cl, K₂CO₃               | N-Cbz-3-<br>hydroxymorphina<br>n                         | 99%   |
| 2    | N-Cbz-3-<br>hydroxymorphina<br>n                         | Tf₂O, Pyridine              | N-Cbz-3-<br>trifluoromethanes<br>ulfonyloxymorphi<br>nan | -     |
| 3    | N-Cbz-3-<br>trifluoromethanes<br>ulfonyloxymorphi<br>nan | Me₂Zn,<br>Pd(dppf)Cl₂, LiCl | N-Cbz-3-<br>methylmorphinan                              | 87%   |
| 4    | N-Cbz-3-<br>methylmorphinan                              | LiAlH4                      | Dimemorfan                                               | -     |

Yield data extracted from a 2008 publication on the synthesis.[8]

#### Experimental Protocol (Key Steps):

- Step 1: Protection of the Amine: To a solution of 3-HM in acetone/water, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is added, followed by benzyl chloroformate (Cbz-Cl). The reaction mixture is stirred to yield N-Cbz-3-hydroxymorphinan.[8]
- Step 2: Formation of Triflate: The protected intermediate is dissolved in pyridine and cooled. Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) is added dropwise, and the reaction is stirred to produce the corresponding triflate.
- Step 3: Methylation (Negishi Coupling): The triflate intermediate is reacted with dimethylzinc (Me<sub>2</sub>Zn) in the presence of a palladium catalyst, such as Pd(dppf)Cl<sub>2</sub>, and lithium chloride (LiCl) in THF. This cross-coupling reaction introduces the methyl group at the 3-position.[8]



• Step 4: Deprotection: The N-Cbz protecting group is removed by reduction, typically using a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) in an appropriate solvent like THF, to yield the final product, **Dimemorfan**.



Click to download full resolution via product page

### **Alternative Patented Synthesis**

A Chinese patent (CN104086486B) describes another novel synthetic route.[10] This method simplifies the reaction process and aims for higher yields and purity.

Key Steps:



- Reaction of 2-(2-alkene-4-oxo-cyclohex alkyl) ethamine with 4-methylbenzene acetyl chloride.
- Ring-closure reaction using a phosphorus oxyhalide (e.g., POCl<sub>3</sub>).
- Protection of the carbonyl group using ethylene glycol.
- Reaction with iodomethane followed by deprotection.
- · Reduction using a hydroborating reagent.
- Final acid-catalyzed ring closure and salt formation to yield **Dimemorfan** phosphate.[10]

## **Mechanism of Action and Pharmacological Profile**

**Dimemorfan**'s primary therapeutic action as an antitussive is mediated by its activity as a high-affinity sigma-1 ( $\sigma_1$ ) receptor agonist.[2][5][11] Unlike dextromethorphan, it has a very low affinity for NMDA receptors, which is believed to account for its lack of psychotomimetic side effects.[1][2]

#### Pharmacological Data:

| Receptor                  | Binding Affinity (Ki) | Reference |
|---------------------------|-----------------------|-----------|
| Sigma-1 (σ <sub>1</sub> ) | 151 nM                | [1]       |
| Sigma-2 (σ <sub>2</sub> ) | 4,421 nM              | [1]       |
| NMDA (PCP site)           | 16,978 nM             | [1]       |

The activation of  $\sigma_1$  receptors by **Dimemorfan** is linked to its neuroprotective and anticonvulsant properties.[2] Studies have shown that **Dimemorfan** can block the degradation of cytosolic Ik-B $\alpha$  and the nuclear translocation of NF-kB p65, indicating an anti-inflammatory mechanism.[5] This action suppresses the production of pro-inflammatory cytokines such as TNF- $\alpha$ .[5]





Click to download full resolution via product page

#### Conclusion

**Dimemorfan** is an effective and well-characterized antitussive agent with a distinct pharmacological profile centered on sigma-1 receptor agonism. Its chemical structure is a 3,17-dimethyl derivative of the morphinan core. While the classical synthesis established in the 1970s remains a valid route, modern approaches, such as the concise synthesis from 3-hydroxymorphinan, offer more efficient and accessible methods for its preparation. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research, development, and optimization of **Dimemorfan** and related morphinan analogues.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Dimemorfan Wikipedia [en.wikipedia.org]
- 2. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimemorfan | C18H25N | CID 3037918 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN105963267A Dimemorfan phosphate preparation and application thereof Google Patents [patents.google.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concise synthesis of dimemorfan (DF) starting from 3-hydroxymorphinan (3-HM) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104086486B The preparation method of a kind of Dimemorfan phosphate Google Patents [patents.google.com]
- 11. Dextromethorphan Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The chemical structure and synthesis of Dimemorfan.].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670651#the-chemical-structure-and-synthesis-of-dimemorfan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com